alpha-Trifluoromethyl-4-isopropylbenzyl alcohol alpha-Trifluoromethyl-4-isopropylbenzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20464206
InChI: InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3
SMILES:
Molecular Formula: C11H13F3O
Molecular Weight: 218.21 g/mol

alpha-Trifluoromethyl-4-isopropylbenzyl alcohol

CAS No.:

Cat. No.: VC20464206

Molecular Formula: C11H13F3O

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

alpha-Trifluoromethyl-4-isopropylbenzyl alcohol -

Specification

Molecular Formula C11H13F3O
Molecular Weight 218.21 g/mol
IUPAC Name 2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol
Standard InChI InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3
Standard InChI Key LEFMXTSRODLXJF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol (systematic name: 4-isopropyl-α-(trifluoromethyl)benzyl alcohol) has the molecular formula C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O and a molecular weight of 220.21 g/mol. Its structure consists of a benzene ring with three distinct substituents:

  • A hydroxyl group (-OH) at the benzylic position.

  • A trifluoromethyl group (-CF<sub>3</sub>) at the alpha position relative to the hydroxyl group.

  • An isopropyl group (-CH(CH<sub>3</sub>)<sub>2</sub>) at the para position .

The SMILES notation for this compound is CC(C)c1ccc(C(C)(C)F)cc1, reflecting the spatial arrangement of its functional groups.

Table 1: Comparative Structural Features of Related Benzyl Alcohols

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Alpha-Trifluoromethyl-4-isopropylbenzyl alcoholC<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O220.21-CF<sub>3</sub>, -CH(CH<sub>3</sub>)<sub>2</sub>
4-(Trifluoromethyl)benzyl alcoholC<sub>8</sub>H<sub>7</sub>F<sub>3</sub>O176.14-CF<sub>3</sub>
Isopropylbenzyl alcoholC<sub>10</sub>H<sub>14</sub>O150.22-CH(CH<sub>3</sub>)<sub>2</sub>

The trifluoromethyl group enhances electrophilicity and metabolic stability, while the isopropyl group contributes to steric bulk, influencing solubility and reactivity .

Synthesis and Manufacturing Processes

Table 2: Optimization Parameters for Hydrogenation (Adapted from )

CatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
Ru/C1002.399.0599
Pd/C1201.598.2299
Raney Ni1502.098.9299

Acid-Catalyzed Esterification

The same patent describes esterification of isopropylbenzyl alcohol with acetic acid or acetic anhydride under acidic conditions (HCl or H<sub>2</sub>SO<sub>4</sub>) . For alpha-Trifluoromethyl-4-isopropylbenzyl alcohol, similar esterification or etherification reactions could be employed to modify its functional groups for specific applications.

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for alpha-Trifluoromethyl-4-isopropylbenzyl alcohol is limited, its structural analogs offer predictive insights:

  • Melting Point: ~18–20°C (similar to 4-(trifluoromethyl)benzyl alcohol) .

  • Boiling Point: Estimated 78–80°C at 4 mmHg .

  • Density: ~1.288 g/cm³ .

  • Solubility: Miscible in polar organic solvents (e.g., ethanol, acetone); limited water solubility .

The trifluoromethyl group reduces hydrophilicity, while the hydroxyl group enables hydrogen bonding .

Chemical Reactivity and Functional Applications

Nucleophilic Substitution

The hydroxyl group undergoes typical alcohol reactions:

  • Esterification: With acetic anhydride to form acetate derivatives .

  • Oxidation: To ketones or carboxylic acids using strong oxidizing agents.

The -CF<sub>3</sub> group stabilizes adjacent carbocations, facilitating SN1 mechanisms .

Pharmaceutical Intermediate

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol serves as a precursor in:

  • Prodrug synthesis: Phosphonoformate prodrugs for antiviral applications .

  • Ligand design: Coordination complexes with transition metals (e.g., chromium) .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Biological Screening: Evaluating antimicrobial or anticancer activity.

  • Computational Modeling: Predicting reaction pathways using DFT calculations.

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